2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID
Description
2-({2-[(2-Furycarbonyl)amino]benzoyl}amino)-3-(1H-indol-3-yl)propanoic acid is a structurally complex compound featuring three key motifs:
- A furoylcarbamoyl group (2-furycarbonyl linked via an amide bond to a benzoyl moiety).
- An indole ring system (a bicyclic aromatic structure with a pyrrole ring fused to benzene).
- A propanoic acid backbone.
Properties
IUPAC Name |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c27-21(16-7-2-4-9-18(16)25-22(28)20-10-5-11-31-20)26-19(23(29)30)12-14-13-24-17-8-3-1-6-15(14)17/h1-11,13,19,24H,12H2,(H,25,28)(H,26,27)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRJVCXOGRYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its furoylcarbamoyl-indole-propanoic acid architecture. Below is a detailed comparison with analogous molecules:
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Furoylcarbamoyl vs. Benzyloxycarbonyl (Cbz) :
The furoylcarbamoyl group in the target compound may offer distinct electronic effects compared to the Cbz group in . Furan’s electron-rich aromatic system could influence binding affinity, while Cbz’s benzyloxy group improves solubility . - Indole vs. Pyridine/Phenyl :
The indole moiety () enables hydrogen bonding via the NH group and π-π interactions, whereas pyridine () introduces basicity, and phenyl groups () contribute hydrophobicity. - Halogenated vs. Non-Halogenated Derivatives: Halogen atoms (e.g., Cl, F in ) enhance electronegativity and binding specificity, whereas non-halogenated analogs (e.g., ) prioritize solubility and metabolic stability .
Research Findings and Data
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 2-(2-Cbz-propanamido)-3-indole-propanoic acid | 2-[(2-Cl-6-F-benzyl)amino]propanoic acid |
|---|---|---|---|
| Molecular Weight | ~437.34 | 338.36 | 262.68 |
| LogP (Predicted) | ~2.5 | ~1.8 | ~1.2 |
| Solubility (mg/mL) | Low (est.) | Moderate (Cbz enhances) | High (HCl salt) |
| Key Interactions | π-π stacking (indole), H-bonding (amide) | H-bonding (Cbz), hydrophobic (indole) | Halogen bonding, ionic (HCl) |
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